molecular formula C13H16O5 B104224 Dimethyl 2-(4-methoxybenzyl)malonate CAS No. 15378-09-3

Dimethyl 2-(4-methoxybenzyl)malonate

Cat. No. B104224
CAS RN: 15378-09-3
M. Wt: 252.26 g/mol
InChI Key: GXDFOJRQIDXKIH-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methoxybenzyl)malonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . In the molecule of the title compound, C13H14O4, the benzene ring forms dihedral angles of 18.60 (7) and 81.36 (8) with the two arms of the malonate moiety .


Synthesis Analysis

The synthesis of Dimethyl 2-(4-methoxybenzyl)malonate involves the reaction of dimethyl malonate with αβ-Acetylenic . The use of diethyl ether with dichloromethane as a co-solvent was shown to be the optimal medium for the transformation and led to the rapid formation of the PMB ester .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-(4-methoxybenzyl)malonate is characterized by a benzene ring forming dihedral angles of 18.60 (7) and 81.36 (8) with the two arms of the malonate moiety . The crystal structure features C—HÁ Á ÁO interactions, which form chains running parallel to the b axis .


Chemical Reactions Analysis

The chemical reactions involving Dimethyl 2-(4-methoxybenzyl)malonate are characterized by the formation of substituted acetic acid . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .


Physical And Chemical Properties Analysis

Dimethyl 2-(4-methoxybenzyl)malonate has a molecular weight of 252.26 g/mol . It has a boiling point of 144-145 C at 0.17 mmHg and a melting point of 56-57 C .

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-methoxybenzyl)malonate involves the deprotonation of the carbons alpha to carbonyl groups by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Safety and Hazards

Dimethyl 2-(4-methoxybenzyl)malonate should be handled with care to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-10-6-4-9(5-7-10)8-11(12(14)17-2)13(15)18-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDFOJRQIDXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502841
Record name Dimethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-methoxybenzyl)malonate

CAS RN

15378-09-3
Record name Dimethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2-(4-METHOXYBENZYL)MALONATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Dimethyl 2-(4-methoxybenzyl)malonate in the synthesis of α-([11C]methyl)tyrosine?

A1: Dimethyl 2-(4-methoxybenzyl)malonate acts as the starting material in a multistep synthesis. [] The synthesis involves alkylation with [11C]methyl iodide, selective enzymatic hydrolysis, conversion to an isocyanate intermediate, and finally, simultaneous hydrolysis and deprotection to yield the desired α-([11C]methyl)tyrosine. The 4-methoxybenzyl group serves as a protecting group for the phenolic hydroxyl group of tyrosine during the synthesis.

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